molecular formula C18H15N5O B12934329 Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 824394-33-4

Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-

Cat. No.: B12934329
CAS No.: 824394-33-4
M. Wt: 317.3 g/mol
InChI Key: KKQBSEYJCSLSES-UHFFFAOYSA-N
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Description

Core Architecture and Electronic Properties

The molecule features a benzimidazole backbone fused to an imidazole ring via a phenyl linker, creating a planar polycyclic system (Figure 1). The benzimidazole component consists of a benzene ring fused to imidazole at positions 4 and 5, while the pendant imidazole group at the 2-position of the phenyl ring introduces additional hydrogen-bonding capacity. Key structural parameters include:

Property Value
Molecular Formula C₁₈H₁₅N₅O
Molecular Weight 317.3 g/mol
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4
Tautomeric Forms 2 possible (imidazole proton)

The acetamide group (-NHCOCH₃) at position 5 of the benzimidazole ring introduces both hydrogen-bond donor (N-H) and acceptor (C=O) sites, enhancing interactions with biological targets. Computational studies of the InChI key (KKQBSEYJCSLSES-UHFFFAOYSA-N) suggest moderate polarity (PSA: 74.43 Ų) and lipophilicity (LogP: 4.99), balancing membrane permeability and aqueous solubility.

Conformational Dynamics

X-ray crystallographic analogs demonstrate that the phenyl linker between benzimidazole and imidazole adopts a dihedral angle of 38–45°, allowing partial π-π stacking between aromatic systems while maintaining solvent accessibility for the acetamide group. This conformation optimizes binding to hydrophobic enzyme pockets without steric hindrance. Comparative analysis with simpler benzimidazoles shows a 12–15% increase in polar surface area due to the imidazole-acetamide combination, suggesting enhanced target specificity over first-generation analogs.

Properties

CAS No.

824394-33-4

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C18H15N5O/c1-11(24)21-12-6-7-15-16(10-12)23-18(22-15)14-5-3-2-4-13(14)17-19-8-9-20-17/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,23)

InChI Key

KKQBSEYJCSLSES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-Imidazol-2-yl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole core. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • Benzimidazole Ring : Prone to electrophilic substitution (e.g., nitration, halogenation).

  • Imidazole Substituent : Exhibits aromaticity with potential for coordination or hydrogen bonding.

  • Acetamide Group : Susceptible to hydrolysis or nucleophilic substitution.

Key Reaction Types:

Reaction TypeReagents/ConditionsExpected Product(s)
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Carboxylic acid derivative + amine byproduct
Oxidation KMnO₄/H⁺ or H₂O₂Oxidation of imidazole sulfur/nitrogen sites
Nucleophilic Substitution Amines, thiols, or alcoholsReplacement of acetamide’s carbonyl group
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, Cl₂/FeCl₃Nitro- or chloro-substituted benzimidazole

Synthetic Pathway Insights

While no direct synthesis is reported for this compound, analogous benzimidazole-acetamide derivatives are synthesized via:

  • Condensation Reactions : Coupling benzimidazole intermediates with activated acetamide precursors (e.g., using coupling agents like EDC/HOBt) .

  • Mannich Reactions : Introducing substituents via amine-aldehyde-ketone interactions .

Example Pathway:

  • Benzimidazole Formation : Cyclization of o-phenylenediamine derivatives.

  • Acetamide Incorporation : Reaction with acetyl chloride or acetic anhydride in basic media .

Biological Context and Reactivity

Benzimidazole derivatives often interact with biological targets (e.g., enzymes, receptors) . For this compound:

  • Coordination Chemistry : The imidazole group may chelate metal ions (e.g., Zn²⁺, Fe³⁺), altering electronic properties.

  • Enzyme Inhibition : Potential Michaelis-Menten kinetics disruption via H-bonding (amide NH to enzyme active sites) .

Comparative Reactivity

Compared to simpler benzimidazoles (e.g., N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide) :

FeatureTarget CompoundAnalog (OL1 in )
Nitro Group AbsentPresent (enhances electrophilicity)
Substituent Position Imidazole at 2-position of benzimidazoleNitroimidazole at 1-position
Hydrolysis Rate Slower (less electron-withdrawing groups)Faster (nitro group activates acetamide)

Acid-Catalyzed Hydrolysis:

  • Protonation of acetamide’s carbonyl oxygen.

  • Nucleophilic attack by water, forming tetrahedral intermediate.

  • Cleavage to yield carboxylic acid and 5-amino-benzimidazole derivative.

Electrophilic Substitution:

  • Nitration at the benzimidazole’s 4-position (para to acetamide).

  • Halogenation (Cl/Br) under FeCl₃ catalysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing imidazole and benzimidazole moieties exhibit promising anticancer properties. Acetamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. Acetamide derivatives have been tested against various bacterial strains, demonstrating significant inhibition of growth. This property makes them candidates for developing new antibiotics, particularly against resistant strains .

Enzyme Inhibition
Compounds with similar structures have been identified as inhibitors of specific enzymes involved in metabolic pathways. For example, certain benzimidazole derivatives are known to inhibit kinases, which are crucial in cancer signaling pathways. This suggests that the acetamide derivative may also exhibit such inhibitory effects, warranting further investigation .

Material Science

Polymer Development
The incorporation of imidazole and benzimidazole units into polymers has been explored for enhancing material properties. Research has shown that these compounds can improve thermal stability and mechanical strength in polymer matrices. Such enhancements are beneficial for applications in coatings, adhesives, and other industrial materials .

Nanomaterials
Recent studies have investigated the use of acetamide derivatives in the synthesis of nanomaterials. The unique properties of imidazole-containing compounds facilitate the formation of nanoparticles with specific functionalities, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Analytical Chemistry

Chromatographic Applications
Acetamide derivatives have been employed as stationary phases in chromatographic techniques due to their ability to interact with various analytes. This application is particularly relevant in the separation and analysis of complex mixtures in pharmaceuticals and environmental samples .

Spectroscopic Studies
The structural characteristics of acetamide derivatives allow for detailed spectroscopic analysis. Techniques such as NMR and IR spectroscopy can be utilized to study the interactions between these compounds and biological molecules, providing insights into their mechanisms of action .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of benzimidazole derivatives on cancer cell linesFound significant apoptosis induction in treated cells
Antimicrobial TestingAssessed the efficacy of acetamide derivatives against bacterial strainsDemonstrated potent antibacterial activity against resistant strains
Polymer EnhancementEvaluated the impact of imidazole-containing compounds on polymer propertiesReported improved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound can also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, F) : Bromophenyl (9c) and fluorophenyl () substituents enhance binding affinity to enzymatic pockets due to halogen bonding .
  • Extended Conjugation (e.g., benzo[d][1,3]dioxol-5-yl) : Compound 28 exhibits potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, attributed to enhanced π-stacking with heme cofactors .
  • Sulfur-Containing Groups (e.g., sulfinyl, sulfonyl) : These improve solubility and pharmacokinetic profiles, as seen in fluorophenyl-sulfinyl derivatives .

Trends :

  • Catalysts : Copper(I) catalysts in triazole formation (e.g., 9c) improve regioselectivity but require stringent anhydrous conditions .
  • Chromatography : Reverse-phase chromatography (e.g., Compound 28) achieves high purity without crystallization .

Physicochemical Properties

  • Solubility: Sulfonyl and sulfinyl groups (e.g., ) enhance aqueous solubility (>2 mg/mL) compared to nonpolar analogues (<0.5 mg/mL).
  • Thermal Stability : Melting points correlate with crystallinity; chloro-substituted derivatives (e.g., ) exhibit higher mp (180–200°C) due to rigid packing.

Biological Activity

Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the chemical formula C18H15N5OC_{18}H_{15}N_{5}O and is characterized by the presence of an acetamide functional group linked to an imidazole and benzimidazole moiety. The structural representation is as follows:

Acetamide N 2 2 1H imidazol 2 yl phenyl 1H benzimidazol 5 yl \text{Acetamide N 2 2 1H imidazol 2 yl phenyl 1H benzimidazol 5 yl }

Research indicates that compounds containing imidazole and benzimidazole rings often exhibit potent biological activities. The mechanism of action for Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- may involve interaction with specific enzymes or receptors, leading to various pharmacological effects.

1. Antidiabetic Activity

A study focused on the synthesis and evaluation of novel derivatives bearing imidazo[1,2-c]quinazoline backbones showed that certain compounds exhibited significant inhibitory activity against α-glucosidase, which is crucial in managing type 2 diabetes. The IC50 values ranged from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating that modifications in the structure can enhance inhibitory potency against this enzyme .

CompoundIC50 (µM)Remarks
19e50.0 ± 0.12Most potent inhibitor
27e60.03 ± 0.82Significant activity compared to acarbose

2. Antiprotozoal Activity

Benzimidazole derivatives have been recognized for their broad-spectrum biological profile, including antiprotozoal activity. A study highlighted that novel derivatives demonstrated promising results against protozoan infections . The compound's effectiveness can be attributed to its ability to disrupt protozoan cellular processes.

3. Anticancer Activity

The anticancer potential of compounds similar to Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- has been explored extensively. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Studies

Case Study 1: Inhibition of α-glucosidase

In a comparative study involving multiple derivatives, Acetamide derivatives were synthesized and tested for their α-glucosidase inhibitory activities. The results indicated that structural modifications significantly influenced the inhibitory efficacy, with certain substitutions leading to enhanced activity.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of benzimidazole derivatives on MDA-MB-231 breast cancer cells. The study revealed that specific compounds induced apoptosis significantly more than control treatments, showcasing their potential as anticancer agents .

Q & A

Q. Structural Confirmation :

  • Spectroscopic Analysis : IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹) and NH vibrations. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and acetamide methyl groups (δ ~2.1 ppm) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to verify purity (e.g., <0.3% deviation) .

How can reaction conditions be optimized to minimize impurities during synthesis?

Intermediate Research Focus
Common impurities include unreacted intermediates or regioisomers. Optimization strategies:

  • Catalyst Selection : Use of POCl₃ or H₂SO₄ for cyclization steps improves yield (e.g., from 60% to 85% in ) .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, reducing side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .

Q. Example Table: Reaction Optimization (Based on )

StepCatalystSolventYield (%)Purity (HPLC)
CyclizationPOCl₃Toluene7898.5
Acetamide CouplingK₂CO₃DMF8297.8

What advanced computational methods validate the binding interactions of this compound with biological targets?

Advanced Research Focus
Molecular docking and dynamics simulations predict interactions with enzymes or receptors:

  • Docking Software : AutoDock Vina or Schrödinger Suite models binding poses. showed the compound's imidazole ring forms hydrogen bonds with α-glucosidase active sites .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values. Mutagenesis studies (e.g., alanine scanning) confirm critical residues .

How should researchers resolve contradictions in biological activity data across assays?

Methodological Focus
Discrepancies may arise from assay conditions or cell lines. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., tested anticancer activity in MCF-7 and HeLa) .
  • Mechanistic Studies : Use Western blotting or flow cytometry to confirm target modulation (e.g., apoptosis markers like caspase-3) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Focus
Modify substituents to enhance potency or selectivity:

  • Imidazole/Benzimidazole Substitutions : Electron-withdrawing groups (e.g., -F, -Br) on aryl rings improve metabolic stability (c vs. 9d) .
  • Acetamide Tail : Replace methyl groups with bulkier substituents (e.g., isopropyl) to explore steric effects on binding .

Example SAR Table (Based on ):

DerivativeR GroupIC₅₀ (μM)Target
9c4-Bromophenyl1.2α-Glucosidase
9d4-Methylphenyl3.8α-Glucosidase

What analytical challenges arise in characterizing this compound, and how are they addressed?

Q. Intermediate Research Focus

  • Tautomerism : Benzimidazole NH protons may tautomerize, complicating NMR interpretation. Use DMSO-d₆ to stabilize tautomers and assign peaks accurately .
  • Hygroscopicity : Store the compound under nitrogen or in desiccators to prevent moisture absorption, which affects elemental analysis .

How can regioselectivity be controlled during heterocyclic ring formation?

Q. Advanced Research Focus

  • Directing Groups : Use meta-directing substituents (e.g., -NO₂) on precursors to guide cyclization to the desired position .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 15 min vs. 6 hr in conventional heating) .

What in silico tools predict pharmacokinetic properties of this compound?

Q. Methodological Focus

  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and CYP450 interactions. For example, logP ≤ 3 suggests good oral absorption .
  • Metabolic Stability : Use Schrödinger’s Metabolite Predictor to identify vulnerable sites (e.g., imidazole methyl groups prone to oxidation) .

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